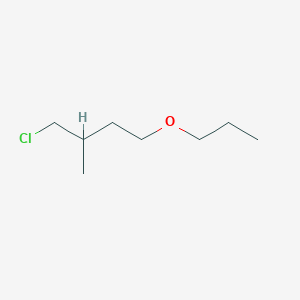

1-Chloro-2-methyl-4-propoxybutane

Description

Contextualization within Halogenated Ether Chemistry Research

Halogenated ethers are organic compounds that contain at least one halogen atom and an ether linkage. This class of compounds is valued for its diverse reactivity, which is conferred by the combination of the electron-withdrawing nature of the halogen and the coordinating ability of the ether oxygen. Research in this area often focuses on the synthesis of these compounds and their subsequent use in a variety of chemical transformations.

The reactivity of halogenated ethers is largely dictated by the position of the halogen relative to the ether group. For instance, α-halo ethers (where the halogen is on the carbon adjacent to the ether oxygen) are known to be highly reactive and are useful as alkylating agents. In the case of 1-Chloro-2-methyl-4-propoxybutane, the chlorine atom is situated at a position more distant from the ether oxygen, which would influence its reactivity, making it less prone to nucleophilic substitution at the carbon bearing the chlorine compared to α-halo ethers.

The study of related compounds provides insight into the potential chemical behavior of this compound. For example, compounds like 1-Chloro-2-methylbutane are recognized as halogenated organic building blocks. sigmaaldrich.comsigmaaldrich.com The Grignard reagent derived from (+)-1-chloro-2-methylbutane has been used in the preparation of optically active secondary carbinols. sigmaaldrich.com Similarly, 1-Chloro-4-propoxybutane is another related halogenated ether. nih.govchemicalbook.comchemicalbook.com The presence of the propoxy group in this compound introduces an additional site for potential chemical modification, further expanding its synthetic utility.

Rationale for Advanced Academic Investigation of this compound

The academic investigation of novel compounds like this compound is driven by the continuous search for new synthetic methodologies and molecular entities with unique properties. The specific substitution pattern of this compound—a chlorine atom, a methyl group, and a propoxy group on a butane (B89635) chain—offers a unique combination of steric and electronic features that could be exploited in organic synthesis.

A primary rationale for its investigation would be its potential as a precursor in the synthesis of more complex target molecules. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. The ether linkage, while generally stable, can be cleaved under specific conditions, providing another avenue for structural modification.

Furthermore, the stereochemistry of the molecule, with a chiral center at the second carbon, makes it an interesting target for asymmetric synthesis. The development of stereoselective routes to enantiomerically pure this compound would be a valuable contribution to the field of organic chemistry, as chiral building blocks are highly sought after in the pharmaceutical and agrochemical industries. The study of its spectroscopic properties, such as its infrared and Raman spectra, could also provide valuable information about its conformational preferences and intermolecular interactions. sigmaaldrich.com

Physicochemical Properties

Due to the limited direct research on this compound, a comprehensive, experimentally verified data table of its physicochemical properties is not available. However, based on the properties of structurally similar compounds, a set of predicted properties can be compiled. The data for the related compound 1-chloro-2-methyl-1-propoxybutane, an isomer, is available and can serve as a reference point. nih.gov

| Property | Predicted Value/Information |

| Molecular Formula | C8H17ClO |

| Molecular Weight | 164.67 g/mol nih.gov |

| Appearance | Likely a colorless liquid at room temperature |

| Boiling Point | Estimated to be in the range of 170-190 °C |

| Density | Estimated to be around 0.9 - 1.0 g/mL |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

Interactive Data Table Users can sort the table by clicking on the headers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1-Chloro-2-methylbutane | C5H11Cl | 106.59 sigmaaldrich.comsigmaaldrich.comscbt.comnist.gov | 100 °C/750 mmHg sigmaaldrich.comsigmaaldrich.com | 0.886 sigmaaldrich.comsigmaaldrich.com |

| 1-Chloro-4-propoxybutane | C7H15ClO | 150.64 nih.gov | 62 °C (at 10 Torr) chemicalbook.com | 0.9355 (at 24°C) chemicalbook.com |

| 1-chloro-2-propoxyethane | C5H11ClO | 122.59 | 129-132 | 0.96 |

| 1-chloro-2-methyl-1-propoxybutane | C8H17ClO | 164.67 nih.gov | Not available | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C8H17ClO |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

1-chloro-2-methyl-4-propoxybutane |

InChI |

InChI=1S/C8H17ClO/c1-3-5-10-6-4-8(2)7-9/h8H,3-7H2,1-2H3 |

InChI Key |

HXFLHOSIGLIQCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCC(C)CCl |

Origin of Product |

United States |

Synthetic Strategies for 1 Chloro 2 Methyl 4 Propoxybutane

Foundational Synthetic Routes to 1-Chloro-2-methyl-4-propoxybutane

The construction of this compound can be approached through several fundamental synthetic disconnections. These routes primarily involve the formation of the ether linkage or the introduction of the chloro substituent at key stages.

Nucleophilic Substitution Approaches for this compound

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide direct pathways to the target molecule. These approaches can be categorized by the nature of the bond being formed.

A primary method for forming the ether bond in this compound would involve the coupling of a suitable alcohol with an appropriate alkyl halide. In this scenario, one of the reactants would contain the 1-chloro-2-methylbutyl moiety, and the other would provide the propyl group. For instance, reacting 1-chloro-2-methylbutan-4-ol with a propyl halide (e.g., propyl bromide or iodide) under basic conditions would yield the desired product. The base is crucial for deprotonating the alcohol to form a more nucleophilic alkoxide.

A plausible reaction scheme is presented below:

Reaction: 1-Chloro-2-methylbutan-4-ol + Propyl Bromide → this compound + Bromide salt

| Reactant | Reagent | Solvent | General Conditions |

| 1-Chloro-2-methylbutan-4-ol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |

| Propyl Bromide | Addition at 0 °C, followed by warming to room temperature |

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. nih.gov It involves the reaction of an alkoxide with a primary alkyl halide. nih.gov To synthesize this compound, two primary Williamson-type disconnections are feasible:

Route A: The reaction of sodium propoxide with 1,4-dichloro-2-methylbutane. In this case, the propoxide would preferentially substitute one of the chlorine atoms. The challenge lies in achieving monosubstitution and controlling the regioselectivity if the two chlorine atoms are in different environments.

Route B: The reaction of the alkoxide of 4-chloro-3-methylbutan-1-ol with a propyl halide. This route would first require the synthesis of the haloalcohol precursor.

The Williamson ether synthesis typically proceeds via an SN2 mechanism, which favors the use of primary alkyl halides to minimize competing elimination reactions. nih.gov

Illustrative Williamson Synthesis Approach:

| Alkoxide Source | Alkyl Halide | Base | Potential Solvent |

| 1-Propanol | 1,4-Dichloro-2-methylbutane | Sodium Hydride (NaH) | Dimethylformamide (DMF) |

| 4-Chloro-3-methylbutan-1-ol | Propyl Iodide | Potassium Hydride (KH) | Tetrahydrofuran (THF) |

Transformations of Precursor Molecules to Yield 1-Chloro-2-methyl-4-propoxybutanechemicalbook.com

The target molecule can also be synthesized by modifying a precursor that already contains the core carbon skeleton. A logical precursor would be 2-methyl-4-propoxybutan-1-ol. This alcohol could then be converted to the corresponding chloride through various chlorination methods.

Common chlorinating agents for converting primary alcohols to alkyl chlorides include thionyl chloride (SOCl₂) with pyridine (B92270), or the use of phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). The choice of reagent can be critical to avoid unwanted side reactions.

Proposed Transformation of a Precursor Alcohol:

| Precursor Molecule | Chlorinating Agent | Solvent | General Conditions |

| 2-Methyl-4-propoxybutan-1-ol | Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | Cooled, with a base like pyridine to neutralize HCl |

| 2-Methyl-4-propoxybutan-1-ol | Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃) | Reflux |

Regio- and Stereochemical Control in this compound Synthesis

A significant challenge in the synthesis of this compound is the control of regiochemistry and stereochemistry. The molecule possesses a chiral center at the second carbon atom.

Regiocontrol: In syntheses starting from precursors with multiple reactive sites, such as a dihaloalkane, achieving selective reaction at the desired position is crucial. For example, in the reaction of sodium propoxide with 1,4-dichloro-2-methylbutane, the relative reactivity of the primary versus the secondary chloride (if applicable) would determine the major product.

Stereocontrol: If an enantiomerically pure or enriched form of this compound is desired, the synthesis must employ stereoselective methods. This could involve:

Starting with an enantiomerically pure precursor, such as (S)- or (R)-2-methylbutan-1,4-diol.

Utilizing a chiral catalyst or reagent to induce stereoselectivity in one of the key bond-forming steps.

Reactions that proceed via an SN2 mechanism at the chiral center will result in an inversion of stereochemistry. If the synthesis does not involve breaking or forming a bond at the chiral center, its configuration will be retained from the starting material.

Emerging and Advanced Synthetic Methodologies for this compound

While traditional methods are robust, modern synthetic chemistry offers advanced alternatives that could potentially be applied to the synthesis of this compound. These methods might offer advantages in terms of milder reaction conditions, higher yields, or improved selectivity.

One such area is the use of phase-transfer catalysis in Williamson-type ether syntheses. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between a water-soluble alkoxide and an organic-soluble alkyl halide, eliminating the need for strictly anhydrous conditions and potentially accelerating the reaction rate.

Another advanced approach could involve catalytic, metal-mediated C-O bond formation. For instance, palladium or copper-catalyzed etherification reactions have become powerful tools in organic synthesis, although their application to a simple alkyl-alkyl ether synthesis like this might be less common than for aryl ethers.

Asymmetric Synthesis of Chiral this compound Enantiomers

The presence of a chiral center at the second carbon position of this compound means it can exist as two non-superimposable mirror images, or enantiomers. The differential biological activity of enantiomers is a critical consideration in the development of pharmaceuticals and agrochemicals, making the stereoselective synthesis of a single enantiomer highly desirable. nih.gov Asymmetric synthesis aims to produce a single enantiomer in excess, a process crucial for accessing enantiomerically pure compounds. nih.gov

Common strategies for asymmetric synthesis include the use of chiral auxiliaries, chiral catalysts, and enzymes. While specific methods for the asymmetric synthesis of this compound are not extensively documented, analogous syntheses of chiral 1,2-amino alcohols and other chiral building blocks provide a framework for potential approaches. nih.gov For instance, the use of a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct the stereochemical outcome of a reaction, could be employed. After the desired stereocenter is set, the auxiliary is removed.

Another powerful approach is the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, iridium-catalyzed asymmetric allylic etherification has been successfully used for the synthesis of other chiral ethers. chemistryviews.org

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Application to this compound |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the starting material to direct the stereochemical course of the reaction. | A chiral alcohol could be used to form an ether with a precursor, followed by a diastereoselective chlorination and subsequent removal of the auxiliary. |

| Chiral Catalyst | A small amount of a chiral molecule (metal complex or organocatalyst) is used to create a chiral environment for the reaction. | An enantioselective reduction of a corresponding unsaturated precursor using a chiral catalyst could establish the stereocenter, followed by subsequent functional group transformations. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | A lipase (B570770) could be used to selectively hydrolyze an ester derivative of one enantiomer of a racemic alcohol precursor, allowing for separation. |

Catalysis in the Preparation of this compound

Catalysis is fundamental to modern chemical synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound, catalysis can be applied to several key steps, including the formation of the ether linkage and the introduction of the chlorine atom.

While specific catalytic systems for this exact molecule are not prominent in the literature, general principles of ether synthesis and halogenation can be applied. For instance, the Williamson ether synthesis, a common method for preparing ethers, can be catalyzed by phase-transfer catalysts to improve reaction efficiency, especially when dealing with immiscible reactants.

In the context of halogenation, the use of catalysts can control regioselectivity and prevent side reactions. For example, certain Lewis acids can activate the substrate towards nucleophilic attack by a chloride source.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Key green chemistry principles that could be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources rather than petrochemicals. nih.govrsc.org

Safer Solvents and Auxiliaries: Utilizing less toxic and more environmentally benign solvents. sigmaaldrich.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. sigmaaldrich.com

Designing for Degradation: Creating a product that will break down into innocuous substances after its use. nih.gov

For example, a greener synthesis of this compound could involve a one-pot reaction to minimize purification steps and waste generation. The use of a biocatalyst, such as an enzyme, could also offer a green alternative to traditional chemical catalysts, often operating under mild conditions in aqueous media.

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. A highly efficient production of 2-Chloro-2-methylbutane has been realized using a continuous flow micro-channel reactor, suggesting the applicability of this technology to similar compounds. researchgate.net

For the synthesis of this compound, a flow process could be designed where the starting materials are continuously mixed and heated in a microreactor to form the ether linkage, followed by an in-line purification step and a subsequent chlorination reaction in another flow module. This approach could lead to higher yields, reduced reaction times, and a smaller manufacturing footprint compared to traditional batch synthesis. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Limited by vessel size | Scalable by running for longer times |

| Heat Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced due to small diffusion distances |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes |

| Process Control | More challenging to control precisely | Precise control over reaction parameters |

Artificial Intelligence and Machine Learning in Optimizing this compound Synthesis

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. mdpi.comresearchgate.net These technologies can analyze vast datasets of chemical reactions to identify patterns and relationships that may not be apparent to human chemists. nih.govnih.gov

In the context of this compound synthesis, AI and ML could be used to:

Predict the optimal catalyst and reaction conditions: By training a model on a database of similar etherification and chlorination reactions, an AI algorithm could predict the best catalyst, solvent, temperature, and reaction time to maximize the yield and selectivity of the desired product. preprints.org

Design a novel and efficient synthetic route: Retrosynthesis algorithms can propose multiple synthetic pathways starting from commercially available materials. nih.gov

Automate the synthesis process: AI can be integrated with robotic systems to create fully automated synthesis platforms that can perform experiments, analyze the results, and then use that data to inform the next set of experiments, leading to rapid optimization. nih.gov

The application of AI and ML holds the potential to significantly accelerate the development of a robust and efficient synthesis for this compound, reducing the time and resources required for experimental optimization. preprints.org

Reaction Mechanisms and Reactivity of 1 Chloro 2 Methyl 4 Propoxybutane

Halogen Reactivity in 1-Chloro-2-methyl-4-propoxybutane

The carbon-chlorine bond in this compound is polar, with the carbon atom being electrophilic and the chlorine atom being a good leaving group. This polarity is the basis for its reactivity towards nucleophiles and bases.

Elimination Reactions to Form Unsaturated 2-methyl-4-propoxybutenes

In the presence of a strong base, this compound can undergo an E2 (Elimination Bimolecular) reaction to form an alkene. lumenlearning.com This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), the simultaneous formation of a double bond, and the departure of the chloride leaving group. libretexts.org

For this compound, the β-carbon is the C2 carbon, which has a methyl group and a hydrogen atom. Elimination can therefore lead to the formation of two possible constitutional isomers of 2-methyl-4-propoxybutene. However, due to the structure of the starting material, only one alkene product is possible from the removal of a β-hydrogen and the chloride. The double bond will form between C1 and C2, yielding 2-methyl-4-propoxy-1-butene .

In cases where there are multiple, non-equivalent β-hydrogens, the regioselectivity of the elimination is an important consideration, leading to either the Zaitsev (more substituted) or Hoffmann (less substituted) product. libretexts.org The Zaitsev product is generally more stable and is favored with small, strong bases. msu.edu Conversely, sterically hindered (bulky) bases, such as potassium tert-butoxide, favor the formation of the less sterically hindered Hoffmann product. msu.edu For this compound, this distinction is not applicable as there is only one possible alkene product.

To favor elimination over substitution, specific reaction conditions are necessary.

Strong, Bulky Bases: The use of strong, sterically hindered bases like potassium tert-butoxide ((CH₃)₃CO⁻K⁺) is a classic method to promote E2 elimination while minimizing the competing SN2 reaction. masterorganicchemistry.commsu.edu

High Temperatures: Elimination reactions are entropically favored over substitution reactions and are therefore promoted by higher temperatures. masterorganicchemistry.com

Solvent: A less polar solvent can also favor elimination.

The competition between substitution (SN2) and elimination (E2) is a critical aspect of the reactivity of primary alkyl halides. The choice of the nucleophile/base is paramount. Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, methoxide) will likely give a mixture of substitution and elimination products. msu.edu Strong, bulky, and non-nucleophilic bases (e.g., potassium tert-butoxide) will predominantly yield the elimination product. msu.edu Weak bases that are good nucleophiles (e.g., iodide, azide) will favor substitution. masterorganicchemistry.com

Illustrative Reaction Outcomes for this compound

| Reagent | Conditions | Major Reaction Pathway | Major Product |

| Sodium Hydroxide (NaOH) | Ethanol, 25°C | SN2 | 2-Methyl-4-propoxybutan-1-ol |

| Sodium Ethoxide (NaOEt) | Ethanol, 70°C | E2 favored over SN2 | 2-Methyl-4-propoxy-1-butene |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol, 70°C | E2 | 2-Methyl-4-propoxy-1-butene |

| Sodium Cyanide (NaCN) | DMF, 25°C | SN2 | 3-Methyl-5-propoxypentanenitrile |

Propoxy Group Reactivity in this compound

The propoxy group, an ether functional group, is generally considered to be relatively inert, which is why ethers are common solvents in organic synthesis. libretexts.orgmasterorganicchemistry.com However, under specific conditions, the ether linkage can be cleaved or the propyl chain can undergo oxidative transformations.

The most common reaction of ethers is the cleavage of the C-O bond, which typically requires strong acids. libretexts.orgmasterorganicchemistry.com For this compound, this cleavage can be initiated by protonation of the ether oxygen by a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for ether cleavage. libretexts.orgopenstax.org

The subsequent step follows either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the ether oxygen. libretexts.orgmasterorganicchemistry.comopenstax.org In the case of this compound, the ether oxygen is connected to a propyl group (a primary alkyl group) and a 2-methylbutyl group (also a primary alkyl group, as the carbon directly attached to the oxygen is primary). When both alkyl groups are primary, the cleavage will proceed via an S(_N)2 mechanism. masterorganicchemistry.comopenstax.org The halide nucleophile (Br or I) will attack the less sterically hindered carbon atom.

In this specific molecule, the two primary carbons attached to the ether oxygen are part of a propyl group and a 2-methylbutyl group. The 2-methylbutyl group presents more steric hindrance due to the methyl group at the beta-position. Therefore, the nucleophilic attack is more likely to occur at the terminal carbon of the propyl group.

Reaction with HBr: CH(_3)CH(_2)CH(_2)OCH(_2)CH(CH(_3))CH(_2)Cl + HBr (\rightarrow) CH(_3)CH(_2)CH(_2)Br + HOCH(_2)CH(CH(_3))CH(_2)Cl

The products would be 1-bromopropane (B46711) and 1-chloro-2-methyl-4-butanol.

Lewis acids, such as boron tribromide (BBr(_3)), are also highly effective reagents for cleaving ethers and can be used in stoichiometric or even sub-stoichiometric amounts. nih.govcore.ac.uk The mechanism involves the formation of an ether-BBr(_3) adduct, followed by either an intramolecular or intermolecular transfer of a bromide ion. gvsu.eduufp.pt For primary ethers, a bimolecular mechanism involving two ether-BBr(_3) adducts is often proposed. gvsu.eduufp.pt

| Reagent | Mechanism | Predicted Products |

|---|---|---|

| HBr | SN2 | 1-Bromopropane and 1-Chloro-2-methyl-4-butanol |

| HI | SN2 | 1-Iodopropane and 1-Chloro-2-methyl-4-butanol |

| BBr3 | Lewis acid-mediated cleavage | 1-Bromopropane and 1-Chloro-2-methyl-4-bromobutane (after workup) |

Ethers can undergo autoxidation in the presence of oxygen to form hydroperoxides, a process that proceeds via a radical chain mechanism. This reaction is often initiated by light or heat. For this compound, the hydrogen atoms on the carbon adjacent to the ether oxygen (the (\alpha)-carbon) are most susceptible to abstraction.

The propyl group has two (\alpha)-hydrogens on the methylene (B1212753) group adjacent to the ether oxygen. Abstraction of one of these hydrogens would lead to a resonance-stabilized radical. This radical can then react with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another ether molecule to propagate the chain reaction, ultimately forming a hydroperoxide.

Furthermore, enzymatic oxidative cleavage of ethers is also known. For instance, some fungal peroxygenases can catalyze the H(_2)O(_2)-dependent cleavage of ethers. nih.gov The proposed mechanism involves hydrogen abstraction from the (\alpha)-carbon followed by oxygen rebound to form a hemiacetal, which then hydrolyzes to an aldehyde and an alcohol. nih.gov While specific studies on this compound are not available, it is plausible that a similar enzymatic oxidation of the propoxy group would yield propanal and 1-chloro-2-methyl-4-butanol.

Radical and Electrophilic Reactions of this compound

The presence of C-H bonds and the chloroalkane functionality allows for radical reactions, while the ether oxygen with its lone pairs can participate in electrophilic reactions, although the latter is less common for ethers unless they are part of an unsaturated or aromatic system.

Free-radical halogenation, typically initiated by UV light, can lead to further substitution on the alkyl chain. vaia.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The selectivity of halogenation depends on the stability of the resulting radical (tertiary > secondary > primary). In this compound, there are primary, secondary, and tertiary C-H bonds, which could all potentially react.

Given the structure, intramolecular radical reactions, such as radical cyclization, could also be envisioned, particularly if a radical is generated at a suitable position to allow for the formation of a five- or six-membered ring. wikipedia.org For example, abstraction of a hydrogen atom from the carbon bearing the methyl group could potentially lead to a radical that might interact with the chloro-substituted carbon, although such a reaction would depend on the specific reaction conditions.

Electrophilic reactions directly on the saturated alkyl chain or the ether group of this compound are less common. Electrophilic addition reactions are characteristic of unsaturated compounds containing double or triple bonds. vaia.comwikipedia.orgunacademy.comstudysmarter.co.uk Since this compound is a saturated molecule, it will not undergo electrophilic addition in the same manner as alkenes or alkynes.

Comparative Analysis of this compound Reactivity with Related Halogenated Ethers

The reactivity of this compound can be compared to other halogenated ethers to understand the influence of its specific structure.

1-Chloro-4-propoxybutane : This isomer lacks the methyl group on the butane (B89635) chain. nih.govchemspider.com The absence of the methyl group reduces steric hindrance around the chloro-substituted end of the molecule and also changes the nature of one of the C-H bonds from tertiary to secondary. This would likely influence the rates of S(_N)2 reactions at the chlorinated carbon and the regioselectivity of radical halogenation.

1-Chloro-2-methyl-1-propoxybutane : In this isomer, both the chloro and propoxy groups are attached to the same carbon, which is also bonded to a methyl group. nih.gov This creates a tertiary alkyl chloride, which would favor S(_N)1 and E1 reactions over the S(_N)2 reactions expected for the primary chloride in this compound.

Halogenated Anesthetic Ethers (e.g., Isoflurane, Enflurane) : These are highly fluorinated ethers used in medicine. acs.org The extensive fluorination dramatically alters their physical and chemical properties, making them much less flammable and influencing their metabolic pathways. Compared to these, this compound is significantly more reactive in terms of typical nucleophilic substitution and elimination reactions due to the less stable C-Cl bond compared to C-F bonds.

| Compound | Structural Features | Expected Dominant Reactivity at Halogenated Carbon |

|---|---|---|

| This compound | Primary alkyl chloride | SN2 |

| 1-Chloro-4-propoxybutane | Primary alkyl chloride | SN2 (potentially faster than the above due to less steric hindrance) |

| 1-Chloro-2-methyl-1-propoxybutane | Tertiary alkyl chloride | SN1, E1 |

| Isoflurane (a fluorinated ether) | Highly fluorinated | Generally low reactivity, metabolic defluorination |

Advanced Organic Synthesis Applications and Derivatization of 1 Chloro 2 Methyl 4 Propoxybutane

1-Chloro-2-methyl-4-propoxybutane as a Versatile Synthetic Intermediate

Despite its potential as a bifunctional molecule, featuring both a reactive chloride and an ether linkage, there is a notable absence of studies detailing the use of this compound as a versatile synthetic intermediate in the scientific literature.

Construction of Complex Polyfunctionalized Aliphatic Systems

No specific research has been published that demonstrates the use of this compound in the construction of complex polyfunctionalized aliphatic systems. The potential for this compound to act as a scaffold for introducing multiple functionalities has not been explored in any available studies.

Precursor for Targeted Organic Transformations

There are no documented instances of this compound being used as a precursor for targeted organic transformations. The reactivity of the chloro- and propoxy- groups suggests theoretical applications in nucleophilic substitution and ether cleavage reactions, but these have not been specifically investigated for this compound.

Integration of this compound into Material Science Research

The potential integration of this compound into material science remains an unexplored area of research.

Monomer or Building Block for Polymer Synthesis

No studies have been found that report the use of this compound as a monomer or building block for polymer synthesis. Current time information in Bangalore, IN. Its bifunctional nature could theoretically allow for its incorporation into polymer chains, but this has not been demonstrated.

Investigation as a Chiral Solvating Agent or Auxiliary

There is no available research on the investigation of this compound as a chiral solvating agent or auxiliary. The presence of a stereocenter at the second carbon atom suggests potential for chiral applications, but this has not been a subject of any published study.

Synthesis of Novel Derivatives and Analogs of this compound

A comprehensive search of the scientific literature did not yield any studies focused on the synthesis of novel derivatives and analogs from this compound. While the functional groups present in the molecule offer clear pathways for derivatization, no such research has been published.

Functionalization at Various Positions of the Butane (B89635) Backbone

The butane backbone of this compound offers several sites for selective functionalization, enabling the synthesis of a diverse range of derivatives.

The primary site for functionalization is the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For instance, reaction with sodium azide (B81097) can produce an azido (B1232118) derivative, a valuable precursor for amines or for use in click chemistry. Similarly, cyanide can be introduced to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Other nucleophiles, such as thiols or secondary amines, can also be employed to generate new carbon-sulfur or carbon-nitrogen bonds, respectively. rsc.org

Another potential transformation at the C-1 position is an elimination reaction, typically promoted by a strong, non-nucleophilic base, to yield an alkene. This double bond can then serve as a handle for further functionalization through reactions like epoxidation, dihydroxylation, or ozonolysis.

The propoxy group at the C-4 position represents another site for modification. Cleavage of the ether linkage, typically under harsh conditions using strong acids like HBr or a Lewis acid such as BBr₃, would unmask a primary alcohol. This alcohol could then be oxidized to an aldehyde or a carboxylic acid, or used in esterification or etherification reactions to build more complex structures.

Direct functionalization of the C-2 methyl group or other C-H bonds on the butane backbone is more challenging due to their lower reactivity. rsc.org However, advanced techniques such as radical halogenation could potentially introduce a functional group at these positions, although selectivity might be an issue. libretexts.org

The following table outlines some of the potential functionalization reactions for this compound:

| Position | Reaction Type | Reagent/Conditions | Potential Product |

| C-1 | Nucleophilic Substitution | Sodium Azide (NaN₃) | 1-Azido-2-methyl-4-propoxybutane |

| C-1 | Nucleophilic Substitution | Sodium Cyanide (NaCN) | 2-Methyl-4-propoxybutanenitrile |

| C-1 | Elimination | Potassium tert-butoxide | 2-Methyl-4-propoxy-1-butene |

| C-4 | Ether Cleavage | Hydrobromic Acid (HBr) | 4-Chloro-3-methylbutan-1-ol |

Creation of Chemically Modified Scaffolds

The derivatives obtained from the functionalization of this compound can serve as key intermediates in the creation of diverse and chemically modified molecular scaffolds. These scaffolds can be designed for various applications, including as building blocks for natural product synthesis or as core structures in medicinal chemistry. acs.orgnih.gov

For example, the azido derivative formed from nucleophilic substitution at C-1 is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This would allow for the efficient coupling of the butane scaffold to a wide range of other molecules, creating complex architectures.

The alkene generated from an elimination reaction opens up a plethora of synthetic possibilities. It can undergo cyclopropanation to form a bicyclic system or be used in a cross-metathesis reaction to append longer carbon chains. Epoxidation of the alkene would yield an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.

Furthermore, the unmasking of the primary alcohol at C-4 via ether cleavage provides a handle for building larger structures. The resulting diol (after substitution of the chloride) or amino alcohol could be used to synthesize polyesters, polyamides, or serve as a chiral ligand for asymmetric catalysis.

The table below illustrates how functionalized derivatives of this compound could be used to generate more complex scaffolds:

| Functionalized Derivative | Subsequent Reaction | Reagent/Conditions | Resulting Scaffold Type |

| 1-Azido-2-methyl-4-propoxybutane | Azide-Alkyne Cycloaddition | Terminal Alkyne, Copper(I) catalyst | Triazole-containing scaffold |

| 2-Methyl-4-propoxy-1-butene | Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Oxiranyl-propoxybutane scaffold |

| 4-Chloro-3-methylbutan-1-ol | Intramolecular Cyclization | Base | 3-Methyltetrahydrofuran |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Chloro 2 Methyl 4 Propoxybutane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 1-Chloro-2-methyl-4-propoxybutane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

Comprehensive ¹H NMR and ¹³C NMR Assignments

Detailed ¹H and ¹³C NMR data for this compound are not currently reported in the public domain. However, based on its structure, predicted chemical shifts and coupling patterns can be estimated.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| CH₃ (propoxy) | 0.85-0.95 | t | 7.0-8.0 |

| CH₃ (methyl) | 0.90-1.00 | d | 6.5-7.5 |

| CH₂ (propoxy) | 1.50-1.65 | sextet | 7.0-8.0 |

| CH (methyl) | 1.80-1.95 | m | - |

| CH₂ (C4) | 3.35-3.50 | t | 6.0-7.0 |

| CH₂ (propoxy, O-CH₂) | 3.30-3.45 | t | 6.5-7.5 |

| CH₂Cl | 3.45-3.60 | d | 6.0-7.0 |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (propoxy) | 10-12 |

| CH₃ (methyl) | 16-18 |

| CH₂ (propoxy) | 22-24 |

| CH (methyl) | 33-36 |

| CH₂ (C3) | 38-41 |

| CH₂Cl | 48-52 |

| O-CH₂ (propoxy) | 72-75 |

| CH₂-O (C4) | 70-73 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously confirm the structure of this compound, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be expected between the protons of the propoxy group's ethyl fragment, and between the CH₂Cl protons and the adjacent CH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the more readily assigned ¹H spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. While specific experimental spectra for this compound are unavailable, the expected characteristic absorption bands can be predicted.

Predicted IR and Raman Data:

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C-H (alkane) | Stretching | 2850-3000 | Strong |

| C-Cl | Stretching | 650-850 | Moderate |

| C-O (ether) | Stretching | 1050-1150 | Moderate |

| CH₂ | Bending | 1450-1470 | Moderate |

| CH₃ | Bending | 1370-1390 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₁₇ClO), the exact mass would be calculated and compared to the experimentally determined value. The presence of the chlorine atom would result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which would further aid in its identification.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [C₈H₁₇³⁵ClNa]⁺ | 187.0887 |

| [C₈H₁₇³⁷ClNa]⁺ | 189.0858 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the compound from a mixture and for its quantification.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is the most suitable technique for the analysis of volatile compounds like this compound. The development of a robust GC method would involve the optimization of several parameters:

Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation.

Injector and Detector Temperatures: The injector temperature would need to be high enough to ensure complete vaporization without causing thermal degradation. A flame ionization detector (FID) would be a suitable choice for quantification due to its general response to organic compounds.

Oven Temperature Program: A temperature gradient would likely be employed to ensure good resolution from any impurities and to provide a reasonable analysis time.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or nitrogen) would be optimized to achieve the best separation efficiency.

While specific experimental data is not available, a typical starting point for method development could involve an injection temperature of 250°C, a detector temperature of 300°C, and an oven program that ramps from 50°C to 250°C.

Liquid Chromatography (LC) Techniques for Impurity Profiling

The identification and quantification of impurities in pharmaceutical ingredients and chemical compounds are critical for ensuring their quality and safety. researchgate.net For compounds like this compound, which is an alkyl halide, there is a particular focus on potential genotoxic impurities (PGIs) that may arise from its synthesis or degradation. mdpi.comnih.gov Liquid chromatography (LC), especially High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for impurity profiling. researchgate.net

The primary goal of developing an LC method for impurity profiling is to separate, detect, and quantify all potential impurities present in the sample. chromatographyonline.com These impurities may include starting materials, intermediates, by-products, and degradation products. Given the structure of this compound, potential impurities could arise from incomplete reactions or side reactions during its synthesis. For instance, related isomers, unreacted starting materials, or over-alkylated products could be present.

A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for the analysis of non-volatile organic compounds. chromatographyonline.com In a typical RP-HPLC setup for analyzing this compound, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of impurities with varying polarities.

Detection is a critical aspect of impurity profiling, especially for impurities present at trace levels. A UV detector is commonly used if the impurities have a chromophore. However, for a compound like this compound and many of its likely impurities which lack a strong chromophore, a universal detector such as a mass spectrometer (MS) or a charged aerosol detector (CAD) would be more appropriate. LC-MS is particularly powerful as it can provide structural information about the impurities, aiding in their identification. mdpi.com

Detailed Research Findings:

While specific research on the impurity profiling of this compound is not extensively published, based on the analysis of similar alkyl halides, a hypothetical impurity profile can be constructed. The following table illustrates potential impurities and their hypothetical retention times in an RP-HPLC method.

Table 1: Hypothetical Impurity Profile of this compound by RP-HPLC

| Compound Name | Potential Impurity Source | Hypothetical Retention Time (min) | Relative Response Factor (RRF) |

| 1-Chloro-2-methylbutane | Starting Material | 8.5 | 1.1 |

| 1,2-Dichloro-2-methylbutane | By-product | 10.2 | 0.9 |

| 2-Methyl-4-propoxybutan-1-ol | By-product/Precursor | 7.1 | 1.3 |

| Di(2-methyl-4-propoxybutyl) ether | By-product | 15.8 | 0.8 |

| This compound | Main Compound | 12.3 | 1.0 |

This table is for illustrative purposes and the data is hypothetical.

Theoretical and Computational Chemistry Studies of 1 Chloro 2 Methyl 4 Propoxybutane

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are employed to understand the fundamental electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and, consequently, the most stable three-dimensional arrangement of atoms (ground state geometry) of a molecule. researchgate.net For 1-Chloro-2-methyl-4-propoxybutane, DFT calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. nih.gov The calculation optimizes the molecular geometry by minimizing the total electronic energy, providing precise predictions of bond lengths, bond angles, and dihedral angles. These calculated parameters are crucial for understanding the molecule's spatial configuration and steric properties.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 | Cl | - | - | 1.79 Å |

| Bond Length | C1 | C2 | - | - | 1.53 Å |

| Bond Length | C4 | O | - | - | 1.42 Å |

| Bond Angle | Cl | C1 | C2 | - | 110.5° |

| Bond Angle | C1 | C2 | C3 | - | 112.0° |

| Dihedral Angle | Cl | C1 | C2 | C3 | 178.5° |

Note: The values in this table are illustrative examples of what DFT calculations would produce and are not based on actual published data for this specific molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely localized around the propoxy group's oxygen atom and the C-Cl bond, indicating these are potential sites for electrophilic attack. The LUMO is expected to be concentrated on the antibonding orbital of the C-Cl bond, making the carbon atom attached to the chlorine the most probable site for nucleophilic attack. wuxibiology.com

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Predicted Energy (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -10.5 | Moderate electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 | Good electron-accepting ability at the C-Cl bond |

| HOMO-LUMO Gap | ELUMO - EHOMO | 11.7 | High kinetic stability, but reactive under specific conditions |

Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis.

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. nanobioletters.com For this compound, this includes:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecule's structure.

IR Spectroscopy: Prediction of vibrational frequencies and their intensities. This helps in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as the C-Cl stretch, C-O-C ether stretch, and various C-H bending and stretching modes.

Comparing the predicted spectra with experimental data serves as a rigorous validation of the synthesized compound's identity and purity.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | Chemical Shift of C1 (attached to Cl) | ~45 ppm | ~44.8 ppm |

| ¹H NMR | Chemical Shift of H on C1 | ~3.5 ppm | ~3.45 ppm |

| IR | C-Cl Stretch Frequency | ~750 cm⁻¹ | ~745 cm⁻¹ |

| IR | C-O-C Stretch Frequency | ~1100 cm⁻¹ | ~1110 cm⁻¹ |

Note: Experimental values are hypothetical for illustrative purposes.

Molecular Dynamics and Conformational Analysis of this compound

This compound is a flexible molecule with several rotatable single bonds. Molecular Dynamics (MD) simulations can model the motion of atoms over time, providing insights into the molecule's conformational landscape. chemrxiv.org By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity and physical properties of the molecule can be influenced by its predominant conformation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity Trends

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. nih.govnih.gov For a series of compounds related to this compound (e.g., with different alkyl chains or halogens), a QSPR model could be developed. This involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) and correlating them with an experimentally determined property, such as reaction rate or boiling point. rsc.org Such models can then be used to predict the properties of new, unsynthesized analogues, guiding the design of molecules with desired characteristics.

Table 4: Example of Molecular Descriptors Used in QSPR Modeling

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular branching and size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum-Chemical | LUMO Energy | Electrophilicity and susceptibility to nucleophilic attack |

| Constitutional | Molecular Weight | Size of the molecule |

Machine Learning Algorithms for Predicting Synthetic Outcomes and Reaction Conditions for this compound

In recent years, machine learning (ML) has emerged as a powerful tool in chemical synthesis planning. nih.govchemrxiv.org ML algorithms, such as neural networks and random forests, can be trained on vast databases of known chemical reactions. semanticscholar.orgnih.gov For a target molecule like this compound, these models can:

Predict Synthetic Outcomes: Given a set of reactants and conditions, predict the likely products and their yields.

Recommend Reaction Conditions: For a desired transformation (e.g., the synthesis of this compound from specific precursors), the model can suggest the optimal catalyst, solvent system, temperature, and reaction time to maximize the yield. beilstein-journals.org

These predictive capabilities can significantly accelerate the process of synthesis development, reducing the need for extensive trial-and-error experimentation. chemrxiv.org

Table 5: Hypothetical Machine Learning Model Output for Synthesis Conditions

| Rank | Catalyst | Solvent | Temperature (°C) | Predicted Yield |

| 1 | None | Tetrahydrofuran (THF) | 60 | 85% |

| 2 | NaI | Acetone | 50 | 78% |

| 3 | None | Dimethylformamide (DMF) | 80 | 72% |

Note: This table illustrates how an ML model might rank potential reaction conditions based on predicted success.

Emerging Research Directions and Future Outlook for 1 Chloro 2 Methyl 4 Propoxybutane

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The presence of a chiral center at the C-2 position of 1-Chloro-2-methyl-4-propoxybutane makes stereocontrol a critical aspect of its synthesis. The development of synthetic routes that can selectively produce a single enantiomer is a significant area of research. Enantiomerically pure compounds are crucial in the pharmaceutical and agrochemical industries, where biological activity is often stereospecific. nih.gov

Current research in organic synthesis is heavily focused on catalytic asymmetric methods to produce chiral molecules. ethz.ch For a molecule like this compound, this would involve the enantioselective construction of the C-Cl or C-O bonds, or the stereoselective reduction of a prochiral precursor. Strategies could include the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to direct the stereochemical outcome of the reaction. nih.govnih.gov For instance, the enantioselective synthesis of chiral ethers has been achieved through methods like the asymmetric ring-closing metathesis of enol ethers, demonstrating the potential for high levels of enantioselectivity (up to 94% ee) with the right catalytic system. nih.gov Similarly, stereoselective amination of chiral benzylic ethers has been demonstrated using reagents like chlorosulfonyl isocyanate, achieving excellent enantioselectivity (96% ee) in nonpolar solvents at low temperatures. acs.org These approaches provide a conceptual framework for developing similar stereoselective routes to this compound.

Future research will likely focus on identifying or designing catalysts that are not only highly selective but also robust and economically viable for industrial-scale production. The ultimate goal is to develop a process that delivers the desired enantiomer in high yield and purity, minimizing the need for costly and wasteful resolution steps. ethz.ch

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic systems employed. Traditional methods for forming ether and carbon-halogen bonds can sometimes suffer from harsh reaction conditions, low atom economy, and the generation of significant waste. thieme-connect.de Consequently, the exploration of novel catalytic systems is a key trend in modern chemical synthesis. rsc.org

For the etherification step, research is moving towards greener and more efficient catalysts. This includes the use of solid acid catalysts, such as ion-exchange resins, which can replace corrosive and difficult-to-handle liquid acids. wikipedia.org These solid catalysts are easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which aligns with the principles of green chemistry. startus-insights.com For the chlorination step, recent advancements have focused on developing novel chlorinating agents and methods that are safer and more selective. thieme-connect.de This includes the use of new mediators and catalysts to activate established chlorinating agents, as well as the exploration of electrochemical and photochemical methods. thieme-connect.de

The following table summarizes potential catalytic approaches and their advantages for the synthesis of this compound, based on general advancements in catalysis.

| Reaction Step | Potential Catalytic System | Advantages |

| Etherification | Solid Acid Catalysts (e.g., Ion-Exchange Resins) | Reusable, reduced corrosion, simplified purification. wikipedia.org |

| Etherification | Enzyme-based Catalysts | High selectivity, mild reaction conditions, environmentally friendly. knowledge-sourcing.com |

| Chlorination | Novel Chlorinating Agents (e.g., Palau'chlor) | Improved safety and selectivity over traditional agents. thieme-connect.de |

| Chlorination | Photochemical/Electrochemical Methods | Use of photons or electrons as reagents, reducing chemical waste. thieme-connect.de |

Integration of Continuous Manufacturing and Process Intensification in this compound Synthesis

The shift from batch to continuous manufacturing is a major trend in the chemical industry, offering significant advantages in terms of efficiency, safety, and cost-effectiveness. numberanalytics.comnumberanalytics.comaiche.org Process intensification, which aims to develop smaller, more efficient, and more sustainable chemical processes, is a key driver of this transition. numberanalytics.comcatalysis-summit.com The synthesis of this compound is well-suited to benefit from these approaches.

Continuous flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netrsc.org This level of control can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions like halogenations. researchgate.netsioc-journal.cn The use of microreactors, which have high surface-to-volume ratios, further enhances heat and mass transfer, leading to more efficient reactions. researchgate.net For the synthesis of haloalkanes, continuous flow methods can safely handle hazardous reagents and control the reaction to minimize the formation of byproducts. researchgate.netrsc.org

The principles of process intensification that could be applied to the synthesis of this compound are summarized in the table below.

| Process Intensification Principle | Application in Synthesis | Benefits |

| Integration of Multiple Operations | Combining reaction and separation steps in a single unit. | Reduced equipment size, lower capital costs, increased efficiency. numberanalytics.com |

| Enhanced Mass and Heat Transfer | Use of microreactors or other advanced reactor designs. | Improved reaction rates, higher yields, better temperature control. researchgate.net |

| Optimization of Reaction Conditions | Precise control of temperature, pressure, and stoichiometry in a flow reactor. | Maximized yield and selectivity, minimized energy consumption. numberanalytics.com |

The integration of continuous manufacturing and process intensification will be crucial for developing a competitive and sustainable production process for this compound.

Advanced Applications in Specialty Chemicals and Functional Materials

While the immediate applications of this compound may be as an intermediate in the synthesis of pharmaceuticals or agrochemicals, its unique combination of functional groups—a chloroalkane and an ether—opens up possibilities for its use in the development of advanced specialty chemicals and functional materials. knowledge-sourcing.comfineotex.com

The chloro- group provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the introduction of other functional groups. This makes this compound a versatile building block for the synthesis of more complex molecules. wikipedia.org For example, it could be used to introduce the 2-methyl-4-propoxybutyl side chain into polymers, modifying their properties to create materials with specific characteristics. Functionalized polymers are a growing area of materials science, with applications in areas such as drug delivery, sensors, and coatings. mdpi.comroutledge.com

The propoxy ether group can influence the solubility and other physical properties of molecules into which it is incorporated. In the context of functional materials, the presence of ether linkages can impact properties such as ion conductivity and self-assembly behavior. nih.gov For instance, halogen bonding has been utilized to create functional nanomaterials with applications in catalysis and sensing. nih.gov The combination of a chlorine atom and an ether group in this compound could potentially be exploited in the design of such materials.

Future research in this area will likely explore the incorporation of this compound into polymeric structures to create functional polymers for optoelectronic applications or as additives to enhance the performance of existing materials. rsc.org

Collaborative Computational and Experimental Research Paradigms

The synergy between computational chemistry and experimental research is becoming increasingly important in modern chemical discovery and development. acs.orgnih.gov This collaborative approach can accelerate the design of new synthetic routes, the optimization of reaction conditions, and the prediction of molecular properties. frontiersin.orgacs.org For a molecule like this compound, this integrated paradigm offers significant advantages.

Computational modeling, using techniques such as density functional theory (DFT), can be used to investigate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and screen potential catalysts. rsc.orgresearchgate.netnih.gov This can save significant time and resources by guiding experimental work towards the most promising approaches. For example, computational studies can help to understand the factors that control the enantioselectivity of a catalytic reaction, allowing for the rational design of more effective catalysts. acs.org

The integration of computational and experimental work in the context of this compound could involve the following:

| Area of Research | Computational Approach | Experimental Validation |

| Stereoselective Synthesis | Modeling of catalyst-substrate interactions to predict enantioselectivity. | Synthesis and characterization of the product to confirm the predicted stereochemistry. |

| Catalysis | Calculation of reaction energy barriers to identify the most efficient catalytic pathway. | Experimental measurement of reaction rates and yields under different catalytic conditions. |

| Material Properties | Simulation of the properties of polymers incorporating the this compound moiety. | Synthesis and testing of the functional materials to validate the predicted properties. |

This iterative cycle of prediction and validation is a powerful tool for accelerating innovation. acs.org The future development of this compound and its applications will undoubtedly benefit from this collaborative research model. nd.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.